molecular formula C18H18N2O3S2 B2859061 2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole CAS No. 164398-67-8

2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole

Cat. No. B2859061
CAS RN: 164398-67-8
M. Wt: 374.47
InChI Key: FZRUYABUHNISGP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions with acids, bases, or other nucleophiles. The methoxy and methylthio groups could potentially be involved in substitution reactions. The tosyl group is often used as a leaving group in substitution reactions .

Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives, including those with methoxyphenyl groups, are synthesized and characterized for their spectral properties and biological activities. The structural and spectral characterization, including 1H, 13C NMR, and FT-IR analyses, lays the foundation for understanding their applications in medicinal chemistry due to their extensive biological activities such as antimicrobial and anticancer properties (P. Ramanathan, 2017).

Corrosion Inhibition

Imidazole derivatives with methoxyphenyl groups have been explored for their corrosion inhibition efficacy. The notable performance of these compounds in protecting metals against corrosion, alongside their adsorption characteristics, suggests their utility in materials science and industrial applications (M. Prashanth et al., 2021).

Antifungal and Antimicrobial Activity

Research indicates that certain imidazole derivatives exhibit significant antifungal and antimicrobial activities. The structure-activity relationship of these compounds, influenced by their electron-donating and withdrawing substituents, underpins their potential as pharmacological agents (M. Macías et al., 2018).

Quantum Chemical Studies

Quantum chemical studies on imidazole derivatives, including those incorporating methoxyphenyl groups, reveal their electronic properties and reactive characteristics. These insights contribute to the development of new materials with potential applications in electronics and as NLO (non-linear optical) materials (Renjith Thomas et al., 2018).

Anticancer Potential

Imidazole derivatives have been evaluated for their anticancer potential, with some compounds showing promising activity against various cancer cell lines. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them attractive candidates for chemotherapy (G. Sharma et al., 2014).

Safety and Hazards

As with any chemical compound, handling “2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-4-10-15(11-5-12)25(21,22)18-17(24-3)19-16(20-18)13-6-8-14(23-2)9-7-13/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRUYABUHNISGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole

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